![molecular formula C28H28NO4PS B2588052 3a-Ethyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-olate CAS No. 2623990-79-2](/img/structure/B2588052.png)
3a-Ethyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-olate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a dioxo group, a triphenylphosphaniumylacetyl group, and a pyrrolo[1,2-b][1,2]thiazol-3-olate group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require a variety of reagents. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrrolo[1,2-b][1,2]thiazol-3-olate group, for example, is a heterocyclic compound that contains both nitrogen and sulfur atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the dioxo group could potentially undergo reduction reactions, while the triphenylphosphaniumylacetyl group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethyl group could potentially increase its hydrophobicity, while the dioxo group could contribute to its reactivity .Scientific Research Applications
Antitumor and Cytotoxic Applications
Thiazole compounds have been associated with antitumor and cytotoxic activities. EN300-7471210 could be explored for its effectiveness in targeting cancer cells, potentially leading to the development of new anticancer drugs .
Chemical Reaction Accelerators
The structural features of thiazoles make them suitable as catalysts in various chemical reactions. EN300-7471210 could be utilized in synthetic chemistry to accelerate reactions, thereby increasing efficiency and reducing reaction times.
Each of these applications represents a unique field of research where EN300-7471210 could have significant scientific implications. Further studies and experiments are necessary to fully understand the potential of this compound in these areas. The information provided here is based on the general properties of thiazole derivatives and the known biological activities of similar compounds .
Mechanism of Action
Target of action
They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
Thiazole derivatives have been shown to interact with various targets, leading to their diverse biological activities .
Biochemical pathways
Thiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
Thiazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
properties
IUPAC Name |
3a-ethyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28NO4PS/c1-2-28-19-12-20-29(28)35(32,33)26(27(28)31)25(30)21-34(22-13-6-3-7-14-22,23-15-8-4-9-16-23)24-17-10-5-11-18-24/h3-11,13-18H,2,12,19-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJNWVCJJFZOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN1S(=O)(=O)C(=C2[O-])C(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28NO4PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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